An In-Depth Technical Guide to 1-Allyl-4-chlorobenzene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Allyl-4-chlorobenzene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-allyl-4-chlorobenzene (CAS No. 1745-18-2), a versatile aromatic compound. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, and chemical reactivity of this molecule. We present detailed, field-proven protocols for its synthesis, purification, and characterization, underpinned by an analysis of the causality behind experimental choices. Furthermore, this guide outlines critical safety and handling procedures and explores the compound's emerging applications as a pivotal intermediate in the synthesis of fine chemicals and pharmaceutical agents. All data and protocols are supported by authoritative references to ensure scientific integrity and trustworthiness.
Core Molecular Identity and Physicochemical Profile
1-Allyl-4-chlorobenzene is a monosubstituted benzene derivative featuring both an allyl group and a chlorine atom. This unique combination of an electron-withdrawing halogen and a reactive alkene moiety imparts a distinct chemical personality, making it a valuable building block in organic synthesis. The chlorine atom deactivates the aromatic ring towards electrophilic substitution while the allyl group offers a site for a wide array of chemical transformations.
Key Physical and Chemical Properties
The physical properties of 1-allyl-4-chlorobenzene are summarized in the table below. These characteristics are essential for its handling, purification via distillation, and use as a solvent or reagent in various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 1745-18-2 | [1][2][3] |
| Molecular Formula | C₉H₉Cl | [1][3] |
| Molecular Weight | 152.62 g/mol | [1][2][3] |
| Appearance | Clear Liquid | [4] |
| Boiling Point | 52 °C at 0.8 Torr | [2] |
| Density | 1.055 g/cm³ | [2] |
| IUPAC Name | 1-chloro-4-(prop-2-en-1-yl)benzene | [3] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [5][6] |
| Storage Temperature | Ambient Temperature |
Spectroscopic Characterization: A Validating System
Accurate structural elucidation is paramount. The following sections describe the expected spectroscopic data for 1-allyl-4-chlorobenzene, which collectively serve as a self-validating system for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.
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¹H NMR: The proton NMR spectrum will exhibit distinct signals for the allyl and aromatic protons.
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Aromatic Protons (approx. 7.0-7.3 ppm): The para-substituted benzene ring will show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the chlorine will be slightly downfield compared to those meta to it.
-
Internal Alkene Proton (approx. 5.9-6.1 ppm): The CH proton of the allyl group will appear as a complex multiplet (ddt) due to coupling with the terminal alkene protons and the adjacent methylene protons.
-
Terminal Alkene Protons (approx. 5.0-5.2 ppm): The two terminal =CH₂ protons are diastereotopic and will appear as two distinct multiplets (doublet of doublets).
-
Allylic Protons (approx. 3.3-3.4 ppm): The -CH₂- protons adjacent to the aromatic ring will appear as a doublet, coupled to the internal alkene proton.
-
-
¹³C NMR: The carbon spectrum will show six distinct signals, four for the aromatic carbons (two of which will have double intensity due to symmetry) and three for the allyl group carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present.
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~3080 cm⁻¹: C-H stretch for sp² carbons (alkene and aromatic).
-
~1640 cm⁻¹: C=C stretch of the allyl group.
-
~1600, 1490 cm⁻¹: C=C stretches of the aromatic ring.
-
~990, 915 cm⁻¹: Out-of-plane C-H bending for the terminal alkene (R-CH=CH₂).
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~820 cm⁻¹: Out-of-plane C-H bending characteristic of 1,4-disubstituted (para) benzene rings.
-
~1090 cm⁻¹: C-Cl stretch.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
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Molecular Ion (M⁺): A key feature will be the presence of two molecular ion peaks at m/z 152 and m/z 154.[7] This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.[7] The [M]⁺ peak corresponds to [C₉H₉³⁵Cl]⁺ and the [M+2]⁺ peak to [C₉H₉³⁷Cl]⁺.[7]
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Major Fragments: The most prominent fragment is often the phenyl cation at m/z 77, formed by the loss of the chlorine atom.[7] Another significant fragmentation pathway involves the loss of the allyl radical (•C₃H₅) to give a chlorophenyl cation at m/z 111/113.
Chemical Reactivity and Synthetic Pathways
The reactivity of 1-allyl-4-chlorobenzene is dictated by its two primary functional regions: the allyl side chain and the chloro-substituted aromatic ring. Understanding these reactivities is key to its application in multi-step synthesis.
Key Reaction Pathways
The diagram below illustrates the principal transformations possible from 1-allyl-4-chlorobenzene, targeting either the allyl group or the aromatic ring.
Caption: Key reaction pathways for 1-allyl-4-chlorobenzene.
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Reactions of the Allyl Group: This is the more reactive site for many transformations. It readily undergoes electrophilic addition reactions and can be isomerized with a strong base to the thermodynamically more stable internal alkene, 1-(4-chlorophenyl)prop-1-ene.
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Reactions of the Aromatic Ring: The ring is deactivated by the chlorine atom. However, electrophilic aromatic substitution (EAS), such as nitration, is still possible. The substitution will be directed to the positions ortho to the allyl group, as the allyl group is an ortho, para-director and the chlorine is a deactivating ortho, para-director. The chlorine atom itself can be replaced via cross-coupling reactions like the Suzuki coupling, offering a powerful method for C-C bond formation.
Synthesis and Purification Protocol
The synthesis of 1-allyl-4-chlorobenzene is commonly achieved via a Grignard reaction, a robust and well-established method in organic chemistry.
Synthesis Workflow via Grignard Reaction
The following diagram illustrates the logical flow from starting materials to the purified product.
Caption: Workflow for the synthesis of 1-allyl-4-chlorobenzene.
Detailed Experimental Protocol
Objective: To synthesize 1-allyl-4-chlorobenzene from 4-bromochlorobenzene and allyl bromide.
Causality: This protocol utilizes a Grignard reagent as a powerful carbon nucleophile. 4-bromochlorobenzene is chosen over 4-dichlorobenzene because the C-Br bond is more reactive towards magnesium, allowing for selective Grignard formation. Anhydrous conditions are critical as Grignard reagents react violently with water.
Materials:
-
4-bromochlorobenzene
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the condenser, dropping funnel, and a gas inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 4-bromochlorobenzene in anhydrous THF.
-
Add a small portion of the solution to the magnesium. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If it doesn't, gently warm the flask.
-
Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Allylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of allyl bromide in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Work-up:
-
Cool the mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl. This is a safer alternative to water for decomposing unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain 1-allyl-4-chlorobenzene as a clear liquid.[2]
-
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with 1-allyl-4-chlorobenzene and its precursors.
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[4][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Use non-sparking tools and explosion-proof equipment.[4][9]
-
Ground and bond containers when transferring material to prevent static discharge.[8]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Applications in Research and Drug Development
While chlorobenzene is a precursor for various industrial chemicals, 1-allyl-4-chlorobenzene serves as a more specialized intermediate in the synthesis of complex organic molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
-
Pharmaceutical Scaffolding: The 4-chlorophenyl moiety is present in numerous pharmaceutical agents. The allyl group provides a reactive handle for introducing further complexity, making it a valuable starting material for building libraries of potential drug candidates.
-
Agrochemical Synthesis: Similar to its parent, chlorobenzene, derivatives of this compound can serve as precursors for novel herbicides and pesticides.[6] The allyl group can be modified to tune the biological activity and physical properties of the final product.
-
Materials Science: Allyl-functionalized aromatic compounds are precursors to polymers and resins. The presence of the chlorine atom can influence the final properties of the material, such as flame retardancy or refractive index.
Conclusion
1-Allyl-4-chlorobenzene is a compound of significant synthetic utility, offering two distinct and versatile reactive sites. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and reactivity is essential for its effective and safe use in a research and development setting. The protocols and data presented in this guide provide a robust framework for scientists to synthesize, validate, and apply this valuable chemical intermediate in their work, from fundamental organic synthesis to the development of novel pharmaceuticals and materials.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11019064, 1-Allyl-4-chlorobenzene. [Link]
-
CPAChem. Safety data sheet - 4-Allylanisole. [Link]
-
Scribd. Organic Chemistry Short Notes. [Link]
-
Wikipedia. Chlorobenzene. [Link]
-
Doc Brown's Chemistry. Mass spectrum of chlorobenzene. [Link]
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